5-amino-1H-indole-3-sulfonamide
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Overview
Description
5-amino-1H-indole-3-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological action, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
The synthesis of indole-sulfonamide derivatives involves a variety of techniques . The main synthetic approach involves the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions . Some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis
Indole-sulfonamide derivatives were synthesized using a strategy that involved the N-alkylation of derivatives of 5-nitroindoles by using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions .Physical And Chemical Properties Analysis
Indole, the core structure of 5-amino-1H-indole-3-sulfonamide, is a relatively weak basic chemical . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring. As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .Scientific Research Applications
Antibacterial Properties
Indole and its derivatives, including 5-amino-1H-indole-3-sulfonamide, have been shown to exhibit strong antibacterial properties . They have been particularly effective against Gram-Negative bacteria such as Klebsiella pneumonia .
Anticonvulsant Activity
Indole derivatives have been used in the treatment of convulsive disorders due to their anticonvulsant properties .
Antifungal Activity
These compounds have also been found to have antifungal properties, making them useful in combating various fungal infections .
Antimalarial Activity
The antimalarial properties of indole derivatives make them a potential candidate for the treatment of malaria .
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic properties, which could be beneficial in the management of diabetes .
Antidepressant Activity
The antidepressant properties of indole derivatives have been explored in the field of neuropsychopharmacology .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment due to their anticancer properties .
Antimicrobial Activity
The antimicrobial properties of indole derivatives, including 5-amino-1H-indole-3-sulfonamide, make them effective against a wide range of microorganisms .
Mechanism of Action
Target of Action
5-Amino-1H-Indole-3-Sulfonamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities
Mode of Action
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group .
Biochemical Pathways
Indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . Researchers anticipate that this work will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
properties
IUPAC Name |
5-amino-1H-indole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,9H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQZTGAYMHFBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1H-indole-3-sulfonamide |
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